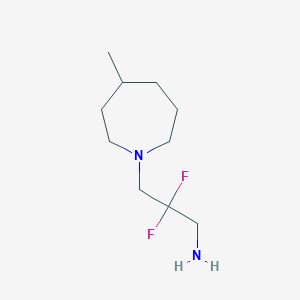
2,2-Difluoro-3-(4-methylazepan-1-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-3-(4-methylazepan-1-yl)propan-1-amine is a chemical compound with the molecular formula C10H20F2N2 and a molecular weight of 206.28 g/mol . This compound is characterized by the presence of two fluorine atoms, a methylazepane ring, and a propan-1-amine group. It is primarily used for research purposes in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(4-methylazepan-1-yl)propan-1-amine typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Propan-1-amine Group:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2,2-Difluoro-3-(4-methylazepan-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms or the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
2,2-Difluoro-3-(4-methylazepan-1-yl)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,2-Difluoro-3-(4-methylazepan-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,2-Difluoro-3-(4-methylpiperidin-1-yl)propan-1-amine: Similar structure but with a piperidine ring instead of an azepane ring.
2,2-Difluoro-3-(4-methylpyrrolidin-1-yl)propan-1-amine: Similar structure but with a pyrrolidine ring instead of an azepane ring.
Uniqueness
2,2-Difluoro-3-(4-methylazepan-1-yl)propan-1-amine is unique due to the presence of the azepane ring, which can impart different chemical and biological properties compared to its analogs with piperidine or pyrrolidine rings. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
特性
分子式 |
C10H20F2N2 |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
2,2-difluoro-3-(4-methylazepan-1-yl)propan-1-amine |
InChI |
InChI=1S/C10H20F2N2/c1-9-3-2-5-14(6-4-9)8-10(11,12)7-13/h9H,2-8,13H2,1H3 |
InChIキー |
LDRNOGQYYGWION-UHFFFAOYSA-N |
正規SMILES |
CC1CCCN(CC1)CC(CN)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



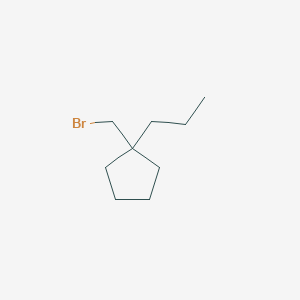
![3-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid](/img/structure/B13165849.png)

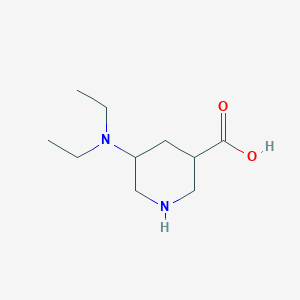
![1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-ol](/img/structure/B13165859.png)
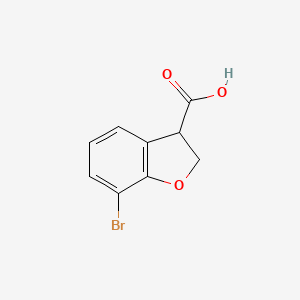
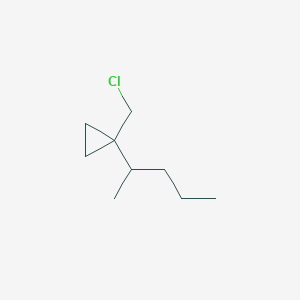
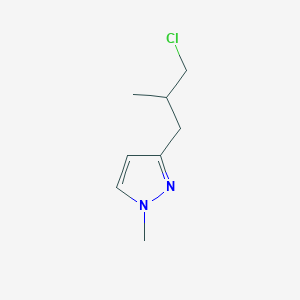
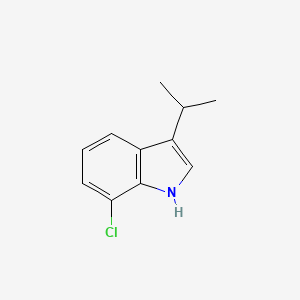
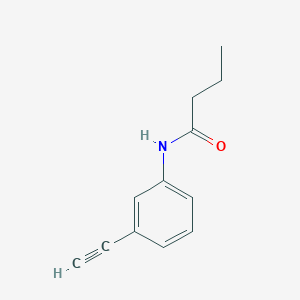

![N-[1-(Aminomethyl)cyclopropyl]-2-methylpropanamide](/img/structure/B13165893.png)
![[(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol](/img/structure/B13165895.png)
